molecular formula C10H15NO4 B3037832 Dimethyl 2-(3-(dimethylamino)allylidene)malonate CAS No. 63478-08-0

Dimethyl 2-(3-(dimethylamino)allylidene)malonate

Cat. No.: B3037832
CAS No.: 63478-08-0
M. Wt: 213.23 g/mol
InChI Key: WMQKUULYWCSUGA-FNORWQNLSA-N
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Description

Dimethyl 2-(3-(dimethylamino)allylidene)malonate is an organic compound that belongs to the class of malonates It is characterized by the presence of a dimethylamino group and an allylidene group attached to the malonate core

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(3-(dimethylamino)allylidene)malonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted malonates.

Scientific Research Applications

Dimethyl 2-(3-(dimethylamino)allylidene)malonate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of dimethyl 2-(3-(dimethylamino)allylidene)malonate involves its interaction with molecular targets and pathways within a system. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can alter the structure and function of target molecules. The specific pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 2-(3-(dimethylamino)allylidene)malonate is unique due to the presence of the dimethylamino and allylidene groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications that require these unique features.

Biological Activity

Dimethyl 2-(3-(dimethylamino)allylidene)malonate is an organic compound known for its diverse biological activities, particularly in anti-inflammatory and potential therapeutic applications. This article synthesizes available research findings, including case studies and data tables, to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound belongs to the class of malonates, characterized by the presence of a dimethylamino group and an allylidene moiety. Its chemical structure can be represented as follows:

  • Molecular Formula : C₁₁H₁₃N₁O₄
  • Molecular Weight : 225.23 g/mol

The compound undergoes various chemical reactions, including oxidation, reduction, and substitution, which can influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in inflammatory processes. It has been shown to inhibit the Toll-like receptor 4 (TLR4) signaling pathway, which plays a crucial role in the immune response and inflammation. This inhibition leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-1β, as well as nitric oxide (NO) .

Anti-Inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies demonstrated that this compound effectively suppressed LPS-induced activation of NF-κB, a key transcription factor in the inflammatory response. The IC₅₀ values for this inhibition were found to be in the low micromolar range, suggesting potent activity against inflammatory mediators .

Antioxidant Activity

In addition to its anti-inflammatory effects, the compound has shown antioxidant properties. Studies have indicated that it can scavenge free radicals and reduce oxidative stress markers in cellular models, contributing further to its therapeutic potential .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Study on Inflammatory Response :
    • Objective : To evaluate the anti-inflammatory effects of this compound.
    • Method : LPS-stimulated macrophages were treated with varying concentrations of the compound.
    • Results : Significant reduction in TNF-α and IL-1β production was observed at concentrations as low as 1 µM .
  • Antioxidant Activity Assessment :
    • Objective : To assess the antioxidant capacity of the compound.
    • Method : DPPH radical scavenging assay was performed.
    • Results : The compound demonstrated a strong scavenging effect with an IC₅₀ value comparable to standard antioxidants .

Data Table: Summary of Biological Activities

Activity TypeAssay MethodIC₅₀ Value (µM)Reference
Anti-inflammatoryLPS-stimulated macrophages1 (effective inhibition of TNF-α and IL-1β)
AntioxidantDPPH radical scavenging assay5 (strong scavenging effect)

Properties

IUPAC Name

dimethyl 2-[(E)-3-(dimethylamino)prop-2-enylidene]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4/c1-11(2)7-5-6-8(9(12)14-3)10(13)15-4/h5-7H,1-4H3/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMQKUULYWCSUGA-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC=C(C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C=C(C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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